5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-chloro-3-nitrophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Reduction: 5-(4-Amino-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Substitution: 5-(4-Substituted-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (where the substituent depends on the nucleophile used)
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-triazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-thiadiazole
Uniqueness
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds like triazoles and thiadiazoles, which have different heterocyclic rings and, consequently, different chemical and biological properties.
Properties
Molecular Formula |
C14H8ClN3O3 |
---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-16-13(17-21-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DYKINWUICQCLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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